molecular formula C22H27N3O4S B11348364 N-[3-(acetylamino)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[3-(acetylamino)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11348364
M. Wt: 429.5 g/mol
InChI Key: CDDBVDKECZFGST-UHFFFAOYSA-N
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Description

N-(3-ACETAMIDOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an acetamidophenyl group, a methanesulfonyl group, and a piperidine carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETAMIDOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the acylation of 3-aminophenyl with acetic anhydride to form 3-acetamidophenyl. This intermediate is then reacted with 2-methylphenylmethanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group. Finally, the piperidine-4-carboxamide moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETAMIDOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(3-ACETAMIDOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-ACETAMIDOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetamidophenyl)-2-(methylamino)acetamide hydrochloride
  • Acetamide, N-(3-methylphenyl)-2,2,2-trifluoro-

Uniqueness

N-(3-ACETAMIDOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27N3O4S/c1-16-6-3-4-7-19(16)15-30(28,29)25-12-10-18(11-13-25)22(27)24-21-9-5-8-20(14-21)23-17(2)26/h3-9,14,18H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

CDDBVDKECZFGST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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